molecular formula C21H26N2O2 B6494856 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 899744-86-6

4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No. B6494856
CAS RN: 899744-86-6
M. Wt: 338.4 g/mol
InChI Key: PBZOFQWYEOQRCD-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide (4-MNA) is a synthetic molecule that has been widely studied for its potential applications in the scientific research field. It is a unique molecule that has been found to have a wide range of biochemical and physiological effects. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-MNA.

Scientific Research Applications

4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide has been studied extensively for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a potential therapeutic agent for the treatment of a variety of diseases. Additionally, this compound has been used to study the effects of oxidative stress on cell cultures, as well as to investigate the mechanisms of drug action.

Mechanism of Action

The exact mechanism of action of 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is still not fully understood. However, it is believed that it exerts its effects by inhibiting the activity of certain enzymes, such as caspases, which are involved in the regulation of apoptosis. Additionally, this compound is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit apoptosis, and protect cells from oxidative damage. Additionally, this compound has been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide in lab experiments has several advantages. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, this compound is non-toxic and can be used in a wide range of experimental conditions. However, there are some limitations to its use in lab experiments. It is not soluble in organic solvents, and its effects on cell cultures may be difficult to quantify.

Future Directions

There are a number of potential future directions for the use of 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide in scientific research. It could be used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of drug action. Additionally, this compound could be used to develop new therapeutic agents for the treatment of a variety of diseases. Finally, this compound could be used to study the effects of environmental pollutants on cell cultures, as well as to investigate the effects of aging on cells.

Synthesis Methods

4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide can be synthesized from two starting materials: 4-methylbenzamide and 4-methyl-N-(morpholin-4-yl)benzyl alcohol. The synthesis process involves the condensation of these two materials in the presence of an acid catalyst. The reaction produces this compound, which is then purified using column chromatography.

properties

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-3-7-18(8-4-16)20(23-11-13-25-14-12-23)15-22-21(24)19-9-5-17(2)6-10-19/h3-10,20H,11-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZOFQWYEOQRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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